Cas no 2870667-48-2 (3-Isothiazolecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-iodo- )

3-Isothiazolecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-iodo-, is a specialized heterocyclic compound featuring a carboxyl group at the 3-position and a Boc-protected amino group at the 4-position of the isothiazole ring, with an iodine substituent at the 5-position. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical research. The Boc group enhances stability during reactions, while the iodine moiety offers versatility for further functionalization via cross-coupling or substitution reactions. Its well-defined reactivity profile and compatibility with diverse synthetic conditions make it a practical choice for targeted modifications in medicinal chemistry and material science applications.
3-Isothiazolecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-iodo-  structure
2870667-48-2 structure
Product Name:3-Isothiazolecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-iodo-
CAS No:2870667-48-2
MF:C9H11IN2O4S
MW:370.164113283157
CID:5563180
Update Time:2025-05-22

3-Isothiazolecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-iodo- Chemical and Physical Properties

Names and Identifiers

    • 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-iodo-3-isothiazolecarboxylic acid (ACI)
    • 3-Isothiazolecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-iodo-
    • Inchi: 1S/C9H11IN2O4S/c1-9(2,3)16-8(15)11-4-5(7(13)14)12-17-6(4)10/h1-3H3,(H,11,15)(H,13,14)
    • InChI Key: RAHNVFHCOWAOLD-UHFFFAOYSA-N
    • SMILES: O=C(C1C(NC(OC(C)(C)C)=O)=C(I)SN=1)O

3-Isothiazolecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-iodo- Pricemore >>

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3-Isothiazolecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-iodo- Related Literature

Additional information on 3-Isothiazolecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-iodo-

Recent Advances in the Study of 3-Isothiazolecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-iodo- (CAS: 2870667-48-2)

The compound 3-Isothiazolecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-iodo- (CAS: 2870667-48-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the unique structural features of 3-Isothiazolecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-iodo-, which make it a promising candidate for the development of novel therapeutics. The presence of the iodine atom at the 5-position and the tert-butoxycarbonyl (Boc) protected amino group at the 4-position contribute to its reactivity and potential as a building block for more complex molecules. Researchers have successfully synthesized this compound using optimized protocols, achieving high yields and purity, which are critical for further biological evaluations.

In terms of biological activity, preliminary studies have demonstrated that 3-Isothiazolecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-iodo- exhibits moderate inhibitory effects against certain enzymes involved in inflammatory pathways. These findings suggest its potential utility in the development of anti-inflammatory agents. Additionally, its structural similarity to other isothiazole derivatives known for their antimicrobial properties has prompted investigations into its efficacy against bacterial and fungal pathogens. Early results indicate promising activity, though further studies are needed to elucidate its mechanism of action and optimize its potency.

One of the most exciting developments is the exploration of this compound as a precursor in the synthesis of targeted therapeutics. For instance, researchers have utilized 3-Isothiazolecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-iodo- as a key intermediate in the development of small-molecule inhibitors targeting specific protein-protein interactions implicated in cancer. The iodine moiety, in particular, offers opportunities for further functionalization via cross-coupling reactions, enabling the creation of diverse derivatives with tailored biological activities.

Despite these promising findings, challenges remain in the development of 3-Isothiazolecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-iodo- as a therapeutic agent. Issues such as solubility, stability, and bioavailability need to be addressed through structural modifications and formulation strategies. Moreover, comprehensive toxicological studies are required to ensure its safety profile before advancing to clinical trials.

In conclusion, 3-Isothiazolecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-iodo- (CAS: 2870667-48-2) represents a versatile and promising compound in the realm of chemical biology and drug discovery. Its unique structural attributes and preliminary biological activities underscore its potential as a scaffold for developing novel therapeutics. Continued research efforts aimed at optimizing its properties and exploring its applications will be crucial in unlocking its full potential.

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